7-bromo-6-fluoro-1H-indole
CAS No.: 1000339-62-7
Cat. No.: VC2406330
Molecular Formula: C8H5BrFN
Molecular Weight: 214.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000339-62-7 |
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Molecular Formula | C8H5BrFN |
Molecular Weight | 214.03 g/mol |
IUPAC Name | 7-bromo-6-fluoro-1H-indole |
Standard InChI | InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H |
Standard InChI Key | REKZBQHRHZATLM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1C=CN2)Br)F |
Canonical SMILES | C1=CC(=C(C2=C1C=CN2)Br)F |
Introduction
Chemical Structure and Properties
Structural Information
7-bromo-6-fluoro-1H-indole is a heterocyclic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, featuring bromine and fluorine substituents at specific positions. The compound is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 1000339-62-7 |
Molecular Formula | C₈H₅BrFN |
Molecular Weight | 214.03 g/mol |
IUPAC Name | 7-bromo-6-fluoro-1H-indole |
InChI | InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H |
InChIKey | REKZBQHRHZATLM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1C=CN2)Br)F |
European Community (EC) Number | 691-820-3 |
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid (typically powder or light yellow crystals) |
Predicted Density | 1.750±0.06 g/cm³ |
Predicted Boiling Point | 315.9±22.0 °C |
Predicted pKa | 14.73±0.30 |
Stability | Stable under normal temperature and pressure, not volatile at room temperature |
Spectroscopic Properties
The predicted collision cross section (CCS) measurements provide valuable information for mass spectrometry analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 213.96622 | 140.0 |
[M+Na]⁺ | 235.94816 | 144.2 |
[M+NH₄]⁺ | 230.99276 | 145.3 |
[M+K]⁺ | 251.92210 | 144.4 |
[M-H]⁻ | 211.95166 | 139.4 |
[M+Na-2H]⁻ | 233.93361 | 143.2 |
[M]⁺ | 212.95839 | 139.2 |
[M]⁻ | 212.95949 | 139.2 |
Synthesis Methods
Laboratory Synthesis
The synthesis of 7-bromo-6-fluoro-1H-indole typically involves halogenation reactions of indole derivatives. According to available literature, several synthetic approaches can be employed:
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One method involves the introduction of bromine and fluorine substituents into an indole backbone through stepwise halogenation.
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Electrophilic aromatic substitution reactions can be utilized, where treatment of 6-fluoroindole with N-bromosuccinimide (NBS) in the presence of a suitable catalyst yields the target compound .
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The synthesis may also involve controlled reaction conditions to ensure regioselective halogenation, with temperature control to prevent over-bromination .
The compound is typically purified through crystallization techniques to obtain the final product with high purity.
Chemical Reactivity
Types of Reactions
7-bromo-6-fluoro-1H-indole can participate in various chemical transformations, including:
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Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions .
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Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions to form various derivatives .
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Coupling Reactions: The compound can serve as a substrate in coupling reactions, such as Suzuki or Heck coupling, to generate more complex molecular structures .
Reactivity Parameters
The reactivity of 7-bromo-6-fluoro-1H-indole is influenced by several factors:
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The presence of bromine at position 7 enhances the electrophilic character at this site
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The fluorine atom at position 6 affects the electron distribution in the aromatic system
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The indole N-H group can participate in hydrogen bonding and serve as a nucleophile in certain reactions
Applications
Research Applications
7-bromo-6-fluoro-1H-indole serves various functions in scientific research:
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Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules .
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Medicinal Chemistry: The compound is utilized in drug discovery programs as a starting material for developing potential therapeutic agents .
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Structure-Activity Relationship Studies: Its unique substitution pattern makes it valuable for investigating how structural modifications affect biological activity .
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Probe Development: The compound can be used to develop chemical probes for studying biological systems .
Industrial Applications
In industrial settings, 7-bromo-6-fluoro-1H-indole finds application as:
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Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic compounds .
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Pharmaceutical Development: The compound can be incorporated into drug development pipelines for creating novel therapeutics .
Hazard Statement | Description | Classification |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
H315 | Causes skin irritation | Skin Irritation (Category 2) |
H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Comparative Analysis
Comparison with Similar Compounds
To better understand the distinctive properties of 7-bromo-6-fluoro-1H-indole, a comparison with related compounds provides valuable insights:
Compound | Key Differences | Effect on Properties |
---|---|---|
6-Bromo-1H-indole | Lacks fluorine at position 6 | Different reactivity profile and biological activity |
7-Fluoro-1H-indole | Lacks bromine at position 7 | Altered binding properties and chemical reactivity |
7-Bromo-5-fluoro-1H-indazole | Contains indazole core instead of indole | Different pharmacological profile and reactivity |
2-Bromo-6-fluoro-1H-indole | Different bromine position | Distinct electronic distribution and reactivity |
Unique Features
The specific substitution pattern of 7-bromo-6-fluoro-1H-indole contributes to its distinctive properties:
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Electronic Effects: The combination of electron-withdrawing bromine and highly electronegative fluorine creates a unique electronic environment in the molecule .
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Steric Considerations: The positioning of substituents influences the molecule's three-dimensional structure and interactions with biological targets .
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Lipophilicity: The presence of bromine and fluorine enhances the compound's lipophilicity, potentially affecting its membrane permeability and biological distribution .
Future Research Directions
Synthetic Methodology Development
Future research could focus on:
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Developing more efficient and selective synthetic routes to 7-bromo-6-fluoro-1H-indole
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Exploring green chemistry approaches to reduce environmental impact during synthesis
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Establishing continuous flow processes for scalable production
Biological Evaluation
Additional studies could investigate:
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Systematic evaluation of the compound's biological activities across various targets
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Structure-activity relationship studies to optimize biological properties
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Potential applications in drug discovery programs targeting specific diseases
Material Science Applications
Emerging research areas might include:
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Exploration of the compound's potential in organic electronics
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Investigation of its fluorescence properties for sensing applications
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Development of novel materials incorporating this structural motif
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